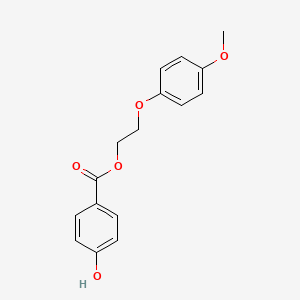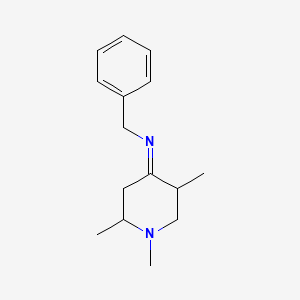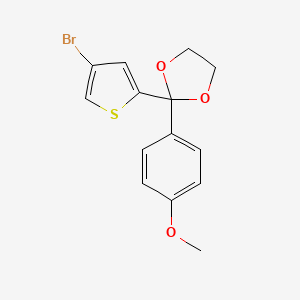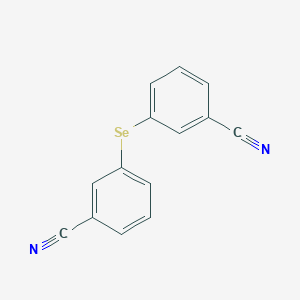
Benzoic acid, 4-hydroxy-, 2-(4-methoxyphenoxy)ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 4-hydroxy-, 2-(4-methoxyphenoxy)ethyl ester: is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoic acid moiety substituted with a hydroxy group at the para position and an ester linkage to a 4-methoxyphenoxyethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 4-hydroxy-, 2-(4-methoxyphenoxy)ethyl ester typically involves the esterification of 4-hydroxybenzoic acid with 2-(4-methoxyphenoxy)ethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to achieve high conversion rates and selectivity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding alcohols.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of new materials with specific properties.
Biology: In biological research, it can be used as a probe to study enzyme interactions and metabolic pathways involving esterases and other related enzymes.
Industry: In the cosmetics industry, it can be used as a preservative or as an ingredient in formulations requiring specific ester functionalities.
Mecanismo De Acción
The mechanism of action of benzoic acid, 4-hydroxy-, 2-(4-methoxyphenoxy)ethyl ester involves its hydrolysis by esterases to release 4-hydroxybenzoic acid and 2-(4-methoxyphenoxy)ethanol. These metabolites can then participate in various biochemical pathways. The compound may also interact with specific molecular targets, such as enzymes or receptors, depending on its structural features.
Comparación Con Compuestos Similares
Benzoic acid, 4-hydroxy-, ethyl ester: Similar structure but lacks the methoxyphenoxy group.
Benzoic acid, 4-hydroxy-, 2-hydroxyethyl ester: Similar ester linkage but with a hydroxyethyl group instead of methoxyphenoxy.
Benzoic acid, 4-methoxy-, ethyl ester: Similar ester linkage but with a methoxy group on the benzoic acid moiety.
Uniqueness: The presence of both the hydroxy and methoxyphenoxy groups in benzoic acid, 4-hydroxy-, 2-(4-methoxyphenoxy)ethyl ester imparts unique chemical and physical properties, making it distinct from its analogs. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets.
Propiedades
Número CAS |
116089-79-3 |
|---|---|
Fórmula molecular |
C16H16O5 |
Peso molecular |
288.29 g/mol |
Nombre IUPAC |
2-(4-methoxyphenoxy)ethyl 4-hydroxybenzoate |
InChI |
InChI=1S/C16H16O5/c1-19-14-6-8-15(9-7-14)20-10-11-21-16(18)12-2-4-13(17)5-3-12/h2-9,17H,10-11H2,1H3 |
Clave InChI |
MHMBBYOSDUQKIS-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)OCCOC(=O)C2=CC=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-[Carbonylbis(oxy)]di(pyridin-1-ium) dichloride](/img/structure/B14306602.png)
![2-[(7-Bromohept-2-YN-1-YL)oxy]oxane](/img/structure/B14306605.png)
![1-[(Trimethylsilyl)methyl]pyridin-2(1H)-one](/img/structure/B14306620.png)





![Methyl 3-oxo-3-[(2-phenylethyl)amino]propanoate](/img/structure/B14306656.png)
![N-{2-[4-(Cyclohexylsulfamoyl)phenyl]ethyl}acetamide](/img/structure/B14306658.png)
![N-Methyl-1-oxo-N-[(pyridin-3-yl)methyl]ethan-1-amine N-oxide](/img/structure/B14306660.png)

![2,5-Pyrrolidinedione, 1-[(1-oxo-10-undecenyl)oxy]-](/img/structure/B14306667.png)

